molecular formula C17H20ClNO3S2 B296384 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide

Cat. No. B296384
M. Wt: 385.9 g/mol
InChI Key: GIFVNDYZHRYJBS-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The precise mechanism of action of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by interfering with cellular pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of several inflammatory diseases. In addition, this compound has been reported to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide is its wide range of biological activities. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.

Future Directions

There are several future directions for the research on N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and to evaluate its potential toxicity in vivo. Finally, the synthesis of new derivatives of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide may lead to the discovery of new compounds with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-chlorobenzyl mercaptan in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-ethylmorpholine to obtain the final product. This method has been reported to yield a high purity product with good yields.

Scientific Research Applications

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticancer activities. In addition, this compound has been shown to inhibit the growth of several bacterial and fungal strains.

properties

Molecular Formula

C17H20ClNO3S2

Molecular Weight

385.9 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C17H20ClNO3S2/c1-2-22-16-6-8-17(9-7-16)24(20,21)19-10-11-23-13-14-4-3-5-15(18)12-14/h3-9,12,19H,2,10-11,13H2,1H3

InChI Key

GIFVNDYZHRYJBS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC(=CC=C2)Cl

Origin of Product

United States

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